molecular formula C22H16F2N4O2 B2703596 2,4-difluoro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide CAS No. 921563-98-6

2,4-difluoro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

Cat. No.: B2703596
CAS No.: 921563-98-6
M. Wt: 406.393
InChI Key: UAOLUPNIFXKKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[2,3-d]pyrimidin-4-one core, a bicyclic heteroaromatic system known for its role in medicinal chemistry due to hydrogen-bonding capabilities and planar rigidity. The 2-methyl group on the phenyl ring adjacent to the pyrido[2,3-d]pyrimidinone core may influence steric interactions and metabolic stability. Structural characterization of related analogs (e.g., via NMR, IR, and X-ray crystallography) suggests similar synthetic and analytical methodologies apply .

Properties

IUPAC Name

2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N4O2/c1-12-10-15(28-13(2)26-20-17(22(28)30)4-3-9-25-20)6-8-19(12)27-21(29)16-7-5-14(23)11-18(16)24/h3-11H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOLUPNIFXKKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling conditions to achieve higher yields and purity. This includes selecting appropriate solvents, temperatures, and catalysts to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2,4-difluoro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The pyrido[2,3-d]pyrimidinone core distinguishes the target compound from analogs like A09 (), which contains a pyrido[3,2-d]pyrimidin-6-yl core. Compounds in and incorporate pyrido[1,2-a]pyrimidin-4-one and pyrazolo[3,4-d]pyrimidine cores, respectively, demonstrating divergent scaffold preferences in drug design .

Substituent Analysis

Table 1: Key Structural Comparisons
Compound Name Core Structure Benzamide Substituents Fluorine Positions Molecular Weight (g/mol) Bioactivity Notes Reference
Target Compound Pyrido[2,3-d]pyrimidin-4-one 2,4-difluoro 2,4 on benzamide ~453.4 Not explicitly reported
4-Bromo Analog () Pyrido[2,3-d]pyrimidin-4-one 4-bromo None ~474.3 Likely lower solubility
N-[2-Fluoro-...] () Pyrido[2,3-d]pyrimidin-4-one 4-methyl-3-nitro 2-fluoro on phenyl ~491.4 Nitro group may confer reactivity
A09 () Pyrido[3,2-d]pyrimidin-6-yl 4-fluorophenylamino 4-fluoro ~481.2 Reported bioactivity
Example 53 () Pyrazolo[3,4-d]pyrimidine 2-fluoro-N-isopropyl Multiple fluorines ~589.1 Chromen-2-yl moiety
  • Fluorine Substitution: The 2,4-difluoro groups on the target compound’s benzamide enhance metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 4-bromo in ) .

Biological Activity

2,4-Difluoro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a complex organic compound with potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzamide core with difluoro and pyrido[2,3-d]pyrimidinyl substitutions. Its synthesis typically involves multi-step organic reactions, including the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The binding affinity to these targets influences their activity and can lead to modulation of various cellular processes.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrido[2,3-d]pyrimidines possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2,4-difluoro-N-(...) have shown to induce apoptosis in human tumor cells at nanomolar concentrations .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against different bacterial strains. Some related compounds demonstrated good in vitro activity against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : The compound may act as a selective inhibitor for certain kinases involved in cancer progression. Variations in its chemical structure significantly affect its inhibitory potency against these enzymes .

Case Studies

Several studies have highlighted the biological potential of compounds related to 2,4-difluoro-N-(...).

  • Study on Cytotoxicity : A study focusing on the structure-activity relationship (SAR) of pyridopyrimidine derivatives indicated that modifications at specific positions drastically alter their cytotoxic activity against tumor cell lines. The presence of difluoro and pyridopyrimidine groups was crucial for maintaining high levels of activity .
  • Antimicrobial Testing : In vitro tests revealed that derivatives showed promising antimicrobial effects against Staphylococcus aureus and Escherichia coli, with some compounds achieving inhibition zones comparable to standard antibiotics .

Comparative Analysis

To understand the uniqueness of 2,4-difluoro-N-(...), it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2,4-DifluorobenzamideLacks pyrido[2,3-d]pyrimidinyl groupLower cytotoxicity
N-(4-{2-Methyl-4-Oxo-...})Similar structure without difluoro substitutionModerate activity

The presence of both difluoro and pyrido[2,3-d]pyrimidinyl groups in 2,4-difluoro-N-(...) enhances its biological properties compared to simpler analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.